

Application Notes: Hofmann Rearrangement of 1,1-Cyclohexanediactic Acid Monoamide

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Compound of Interest

Compound Name: *1,1-Cyclohexanediactic acid monoamide*

Cat. No.: *B184906*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the Hofmann rearrangement of **1,1-Cyclohexanediactic acid monoamide**. This reaction is a critical step in the synthesis of 1-(aminomethyl)cyclohexaneacetic acid, a key intermediate in the production of Gabapentin, an important pharmaceutical agent. These notes cover the reaction mechanism, experimental procedures, and expected quantitative outcomes, tailored for professionals in chemical research and drug development.

Reaction Overview and Significance

The Hofmann rearrangement is an organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.^{[1][2]} The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate.^{[3][4]} This intermediate is then hydrolyzed to the primary amine, releasing carbon dioxide.^[1]

In the context of pharmaceutical synthesis, the Hofmann rearrangement of **1,1-Cyclohexanediactic acid monoamide** is a key transformation for producing the core structure of Gabapentin.^{[1][5]} This process demonstrates the utility of the rearrangement in shortening a carbon chain and introducing a primary amine group, a common functional group in active pharmaceutical ingredients.

Overall Reaction:

- Starting Material: **1,1-Cyclohexanediamic acid monoamide**
- Product: 1-(Aminomethyl)cyclohexanecarboxylic acid
- Key Transformation: Conversion of an amide to an amine with the loss of one carbon atom (as CO₂).

Detailed Reaction Mechanism

The reaction proceeds through several distinct steps, initiated by the in-situ formation of sodium hypobromite from bromine and sodium hydroxide.[1][4]

- N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide intermediate.[3]
- Second Deprotonation: The base abstracts the remaining acidic proton from the nitrogen, forming a bromoamide anion.[1]
- Rearrangement: In the rate-determining step, the bromoamide anion rearranges. The cyclohexylacetic acid group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion simultaneously to form an isocyanate.[1][4]
- Hydrolysis: The isocyanate intermediate is not isolated but is hydrolyzed by water in the basic solution. Nucleophilic attack by hydroxide on the isocyanate's carbonyl carbon forms a carbamic acid.[1][2]
- Decarboxylation: The unstable carbamic acid spontaneously loses carbon dioxide to yield the final primary amine product.[1][5]

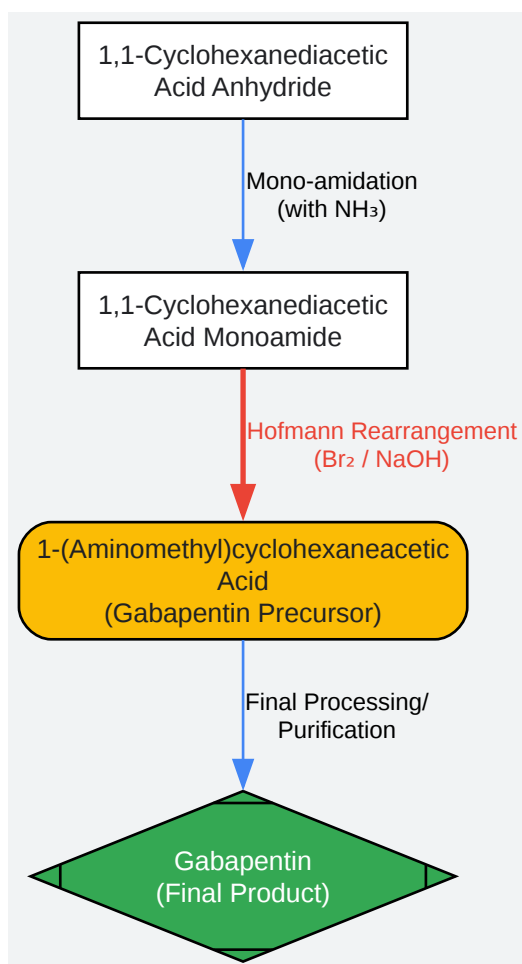


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Caption: Mechanism of the Hofmann Rearrangement.

Application in Gabapentin Synthesis

The primary application of this specific Hofmann rearrangement is in the industrial synthesis of Gabapentin. The reaction efficiently converts the readily available **1,1-cyclohexanediacetic acid monoamide** into the key amine intermediate, which is Gabapentin itself or its immediate precursor. This pathway highlights a practical use of classic organic reactions in modern drug manufacturing.



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Caption: Synthetic pathway to Gabapentin highlighting the key Hofmann rearrangement step.

Experimental Protocols

This section provides a detailed protocol for performing the Hofmann rearrangement on **1,1-Cyclohexanediacetic acid monoamide**.

4.1 Materials and Reagents

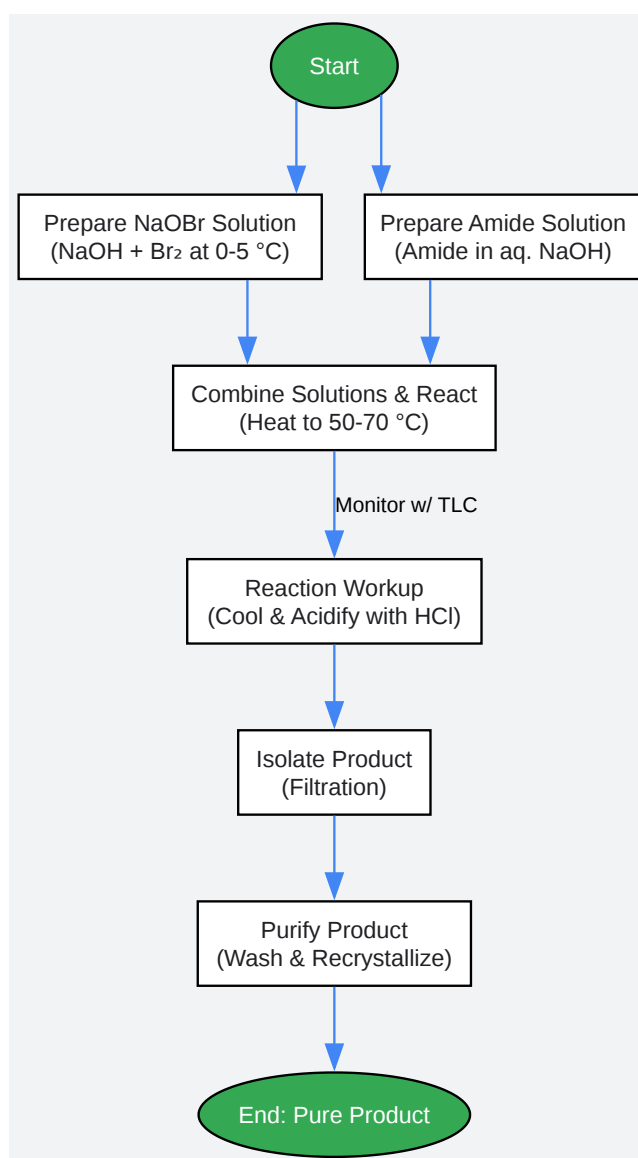
Reagent	Formula	Molar Mass (g/mol)	Notes
1,1-Cyclohexanediamic acid monoamide	$C_{10}H_{17}NO_3$	199.25	Starting material. [6]
Sodium Hydroxide (NaOH)	NaOH	40.00	Reagent grade, pellets or solution.
Bromine (Br ₂)	Br ₂	159.81	Handle in a fume hood with care.
Hydrochloric Acid (HCl)	HCl	36.46	Concentrated, for pH adjustment.
Diethyl Ether (or other organic solvent)	$(C_2H_5)_2O$	74.12	For extraction/washing.
Deionized Water	H ₂ O	18.02	For solutions and workup.

4.2 Protocol

- **Preparation of Sodium Hypobromite Solution:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium hydroxide in water. Cool the solution to 0-5 °C in an ice bath. Slowly add bromine dropwise to the cold, stirred NaOH solution. The molar ratio should be approximately 4 moles of NaOH to 1.1 moles of Br₂. Maintain the temperature below 10 °C during the addition. This creates the sodium hypobromite reagent in situ.
- **Amide Addition:** Dissolve **1,1-Cyclohexanediamic acid monoamide** (1 mole equivalent) in a separate, cold solution of aqueous sodium hydroxide.
- **Reaction Execution:** Slowly add the amide solution to the freshly prepared, cold sodium hypobromite solution. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-70 °C) for a specified time (typically 1-2 hours)

to complete the rearrangement. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

- **Workup and Isolation:** After the reaction is complete, cool the mixture back to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. The product, 1-(aminomethyl)cyclohexaneacetic acid, is an amino acid and may precipitate at its isoelectric point.
- **Purification:** The precipitated solid can be collected by filtration, washed with cold water or a small amount of an organic solvent (like ethanol or acetone) to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.



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Caption: General experimental workflow for the Hofmann rearrangement.

Quantitative Data and Expected Outcomes

The following table summarizes the expected parameters and results for the described protocol. Yields can vary based on the precise reaction conditions and scale.

Parameter	Value / Range	Notes
Reactant Ratios		
Amide : Br ₂ : NaOH	1 : 1.1 : ~6	Excess base is used to drive the reaction and neutralize acids.
Reaction Conditions		
Temperature	0 °C to 70 °C	Initial cooling is critical, followed by heating to drive the rearrangement.
Reaction Time	1 - 3 hours	Monitor for completion.
Expected Outcome		
Theoretical Yield	78.9% (by mass)	Calculated based on molar masses of C ₁₀ H ₁₇ NO ₃ to C ₈ H ₁₅ NO ₂ . [6] [7]
Typical Experimental Yield	65% - 80%	Hofmann rearrangements can provide good yields. [1]
Product Purity (crude)	>90%	Purity can be improved via recrystallization.
Product Appearance	White crystalline solid	

Safety Precautions

- Bromine (Br_2): Is highly toxic, corrosive, and volatile. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.
- Sodium Hydroxide (NaOH): Is a strong caustic base. Avoid contact with skin and eyes. The dissolution of NaOH in water is highly exothermic and should be done with cooling.
- Pressure: The reaction generates carbon dioxide gas, especially during the final decarboxylation and acidification steps. Ensure the reaction vessel is not sealed to avoid pressure buildup.
- General: Perform all operations in a well-ventilated area or fume hood. Be familiar with the safety data sheets (SDS) for all chemicals used.

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